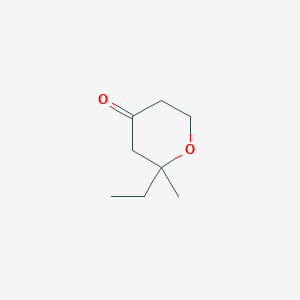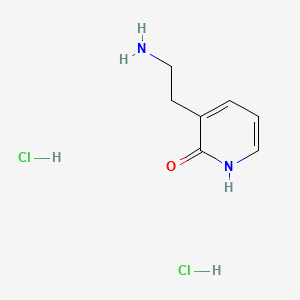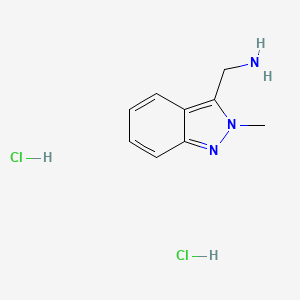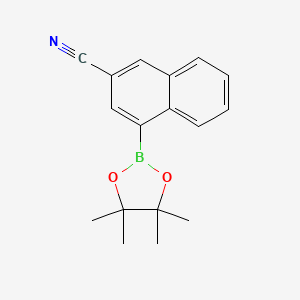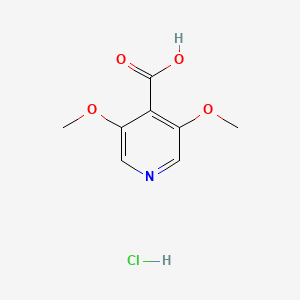
3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride is an organic compound with the molecular formula C8H9NO4·HCl It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 5 positions and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxypyridine-4-carboxylic acid hydrochloride typically involves the methoxylation of pyridine derivatives followed by carboxylation. One common method involves the reaction of 3,5-dimethoxypyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3,5-dimethoxypyridine-4-carboxaldehyde or 3,5-dimethoxypyridine-4-carboxylic acid.
Reduction: Formation of 3,5-dimethoxypyridine-4-methanol or 3,5-dimethoxypyridine-4-carboxaldehyde.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxypyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
3,5-Dimethoxypyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Carboxypyridine: Lacks the methoxy groups, resulting in different chemical and biological properties.
3,5-Dimethoxybenzoic Acid: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: 3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H10ClNO4 |
|---|---|
Molecular Weight |
219.62 g/mol |
IUPAC Name |
3,5-dimethoxypyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO4.ClH/c1-12-5-3-9-4-6(13-2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
InChI Key |
RHJFQYOHZVCXLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1C(=O)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



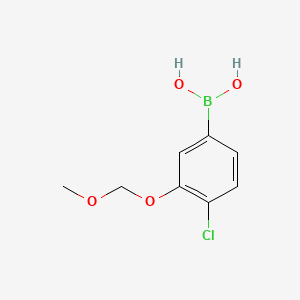
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)


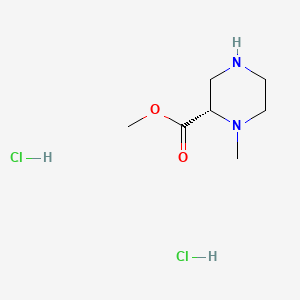
![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
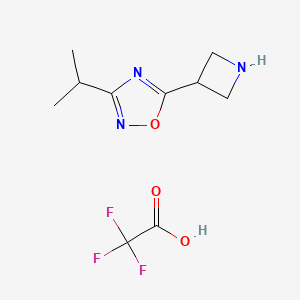
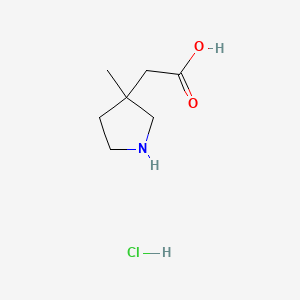
![7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
